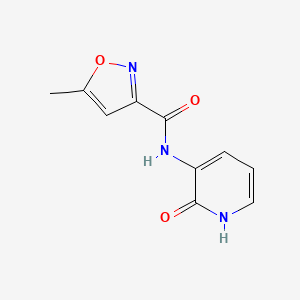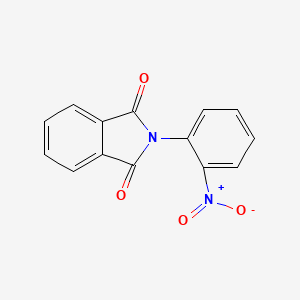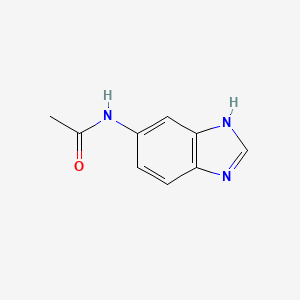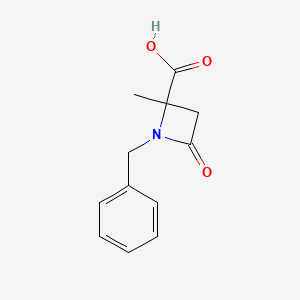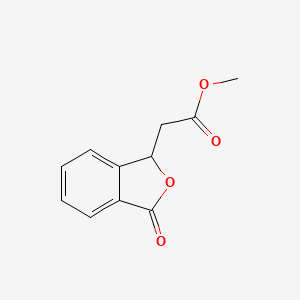
1-苯基-3-(吡啶-4-基甲基)脲
描述
1-Phenyl-3-(pyridin-4-ylmethyl)urea is a chemical compound with the linear formula C12H11N3O . It has been synthesized and studied for its potential applications in various fields .
Synthesis Analysis
This compound has been synthesized as part of a series of 1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea derivatives . The synthesis involved the use of different solvent exposure moieties (4-hydroxylmethylpiperidinyl and trimethoxyphenyloxy and 4-hydroxyethylpiperazine) attached to the core structure . Substituents with different π and σ values were added on the terminal phenyl group .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(pyridin-4-ylmethyl)urea has been analyzed using density functional theory (DFT) to understand the correlation between molecular structure and inhibition efficiency . The Fukui indices confirm the presence of local attacking sites on the metal surface where inhibitors attack .Chemical Reactions Analysis
The chemical reactions involving 1-Phenyl-3-(pyridin-4-ylmethyl)urea have been studied in the context of its use as a corrosion inhibitor . The reactions were found to follow Langmuir isotherm via physicochemical interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-3-(pyridin-4-ylmethyl)urea have been analyzed in the context of its use as a corrosion inhibitor . The calculated electrochemical impedance spectra (EIS) parameters such as ohmic resistance, double layer capacitance, relaxation time, effective thickness, and conductivity of grain and grain boundary are in-line with the efficiencies of NHUs .科学研究应用
Antiproliferative Activity
“1-Phenyl-3-(pyridin-4-ylmethyl)urea” and its derivatives have been synthesized and subjected to in vitro antiproliferative screening against National Cancer Institute (NCI)-60 human cancer cell lines of nine different cancer types . The compounds showed broad-spectrum antiproliferative activity with higher mean percentage inhibition values over the 60-cell line panel at 10 µM concentration .
Cancer Treatment
The compound has been used in the development of new antiproliferative agents with high efficacy and selectivity . A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines in vitro . Most of the target compounds demonstrated significant antiproliferative effects on all the selective cancer cell lines .
Apoptosis Induction
The compound can induce the apoptosis of A549 cells in a concentration-dependent manner . This suggests that it could be used as a potential therapeutic agent for inducing apoptosis in cancer cells.
Cell Cycle Arrest
The compound has been found to arrest the cell cycle at the G1 phase . This could potentially be used to halt the growth of cancer cells and prevent them from dividing and proliferating.
Synthesis of New Chemotypes
The 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea skeleton, which is a derivative of “1-Phenyl-3-(pyridin-4-ylmethyl)urea”, might be regarded as new chemotypes for designing effective antiproliferative agents . This opens up new possibilities for the development of novel anticancer drugs.
Targeting BRAF Kinase
There is also some evidence that the compound could be used to target BRAF kinase , a protein that plays a key role in the regulation of cell growth. Mutations in the BRAF gene are often associated with various types of cancer.
作用机制
Target of Action
It has been subjected to in vitro antiproliferative screening against national cancer institute (nci)-60 human cancer cell lines , suggesting potential targets within these cancer cells.
Biochemical Pathways
Given its antiproliferative activity against various cancer cell lines , it can be inferred that the compound likely interacts with pathways involved in cell proliferation and survival.
Result of Action
1-Phenyl-3-(pyridin-4-ylmethyl)urea has demonstrated broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to cell death.
未来方向
属性
IUPAC Name |
1-phenyl-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-9H,10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBHWDRNHXYUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308444 | |
| Record name | 1-Phenyl-3-pyridin-4-ylmethyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(pyridin-4-ylmethyl)urea | |
CAS RN |
35017-43-7 | |
| Record name | NSC204135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-3-pyridin-4-ylmethyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-3-(4-PYRIDYLMETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




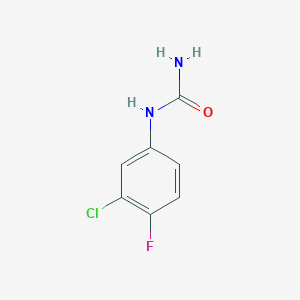
![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)
![2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3051530.png)
